

4-Bromo-3-methoxypyridine applications in medicinal chemistry

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Compound of Interest

Compound Name: 4-Bromo-3-methoxypyridine

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An In-depth Technical Guide to the Applications of **4-Bromo-3-methoxypyridine** in Medicinal Chemistry

Authored by: A Senior Application Scientist

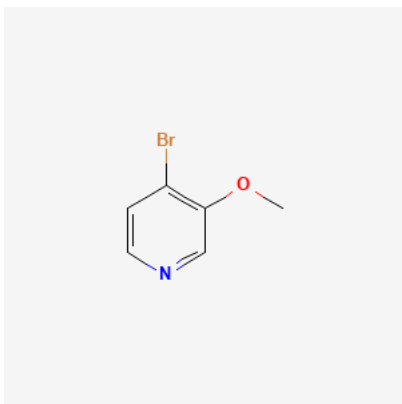
Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, a core structural motif present in a vast array of therapeutic agents. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an invaluable component in the medicinal chemist's toolkit. Within this class, halo- and alkoxy-substituted pyridines serve as exceptionally versatile building blocks. **4-Bromo-3-methoxypyridine**, in particular, has emerged as a strategic intermediate, offering a synthetically tractable platform for the construction of complex molecular architectures.

This guide provides an in-depth exploration of **4-Bromo-3-methoxypyridine** (CAS: 109911-38-8), focusing on its synthesis, reactivity, and pivotal role in the development of novel bioactive molecules.^[1] We will delve into the causality behind its application in key synthetic transformations and illustrate its utility through representative protocols and workflows designed for researchers, scientists, and drug development professionals.

Molecular Profile:

- IUPAC Name: **4-bromo-3-methoxypyridine**[\[1\]](#)
- Molecular Formula: C₆H₆BrNO[\[1\]](#)
- Molecular Weight: 188.02 g/mol [\[1\]](#)



- Structure:

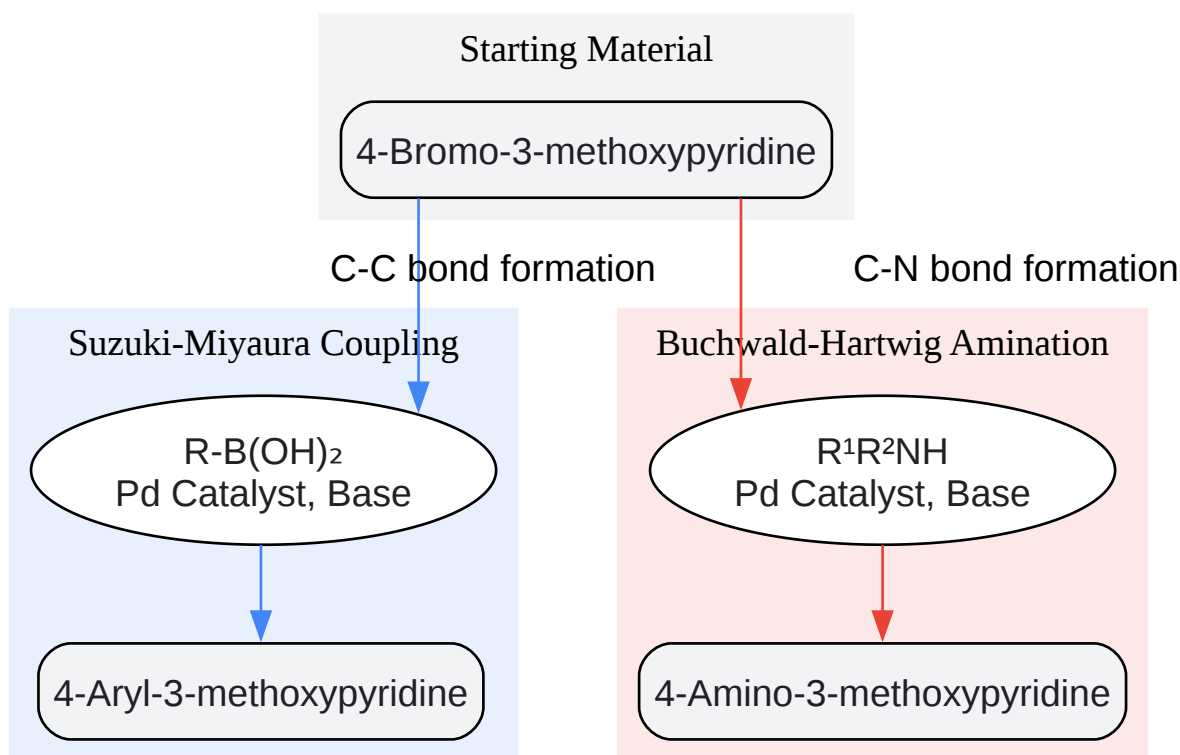
The strategic importance of this molecule lies in its distinct reactive sites. The bromine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy group at the 3-position modulates the electronic properties of the pyridine ring.[\[2\]](#) This specific substitution pattern allows for precise and regioselective functionalization, a critical requirement for generating libraries of compounds in structure-activity relationship (SAR) studies.

Core Reactivity and Synthetic Utility

The bromine atom at the C4 position of the pyridine ring is the primary locus of reactivity, making **4-Bromo-3-methoxypyridine** an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful transformations utilizing **4-Bromo-3-methoxypyridine** are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of diverse aryl, heteroaryl, and amino substituents, respectively, at the 4-position of the pyridine core.



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Caption: Key cross-coupling reactions of **4-Bromo-3-methoxypyridine**.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[3] For **4-Bromo-3-methoxypyridine**, this allows for the introduction of a wide range of aryl or heteroaryl moieties, which are critical for modulating the pharmacological properties of a drug candidate.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component	Example	Molar eq. / mol%	Purpose
Aryl Halide	4-Bromo-3-methoxypyridine	1.0 eq.	The electrophilic partner.
Boronic Acid/Ester	Phenylboronic acid	1.2 - 1.5 eq.	The nucleophilic partner, source of the new aryl group.
Palladium Catalyst	Pd(PPh ₃) ₄ , PdCl ₂ (dppf)	2-5 mol%	Facilitates the catalytic cycle (oxidative addition, etc.). [3]
Base	K ₂ CO ₃ , Cs ₂ CO ₃ , K ₃ PO ₄	2.0 - 3.0 eq.	Activates the boronic acid and facilitates transmetalation. [3]
Solvent	Dioxane/H ₂ O, Toluene/H ₂ O, DME/H ₂ O	-	Provides a medium for the reaction, often biphasic. [3]
Temperature	80 - 110 °C	-	Provides energy to overcome activation barriers.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the palladium-catalyzed formation of C-N bonds and has become an indispensable tool in medicinal chemistry for synthesizing aryl amines.[\[4\]](#)[\[5\]](#) These motifs are prevalent in biologically active compounds.[\[5\]](#) This reaction allows for the coupling of **4-Bromo-3-methoxypyridine** with a vast range of primary and secondary amines.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

Component	Example	Molar eq. / mol%	Purpose
Aryl Halide	4-Bromo-3-methoxypyridine	1.0 eq.	The electrophilic partner.
Amine	Aniline, Morpholine, etc.	1.2 - 1.5 eq.	The nitrogen nucleophile.
Palladium Catalyst	$\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$	1-2 mol%	The active catalyst precursor.[6]
Ligand	BINAP, Xantphos, SPhos	2-4 mol%	Stabilizes the Pd center and facilitates reductive elimination. [7]
Base	NaOtBu , K_3PO_4 , Cs_2CO_3	1.5 - 2.5 eq.	Deprotonates the amine, forming the active nucleophile.[6]
Solvent	Toluene, Dioxane	-	Anhydrous, non-protic solvent is crucial for success.
Temperature	80 - 110 °C	-	Drives the reaction to completion.

Application in Bioactive Molecule Synthesis: A Case Study Approach

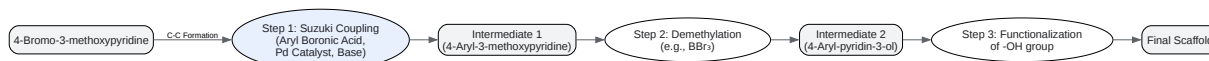
The true value of **4-Bromo-3-methoxypyridine** is demonstrated by its application in the synthesis of compounds with therapeutic potential. While specific blockbuster drugs directly using this starting material are not always publicly detailed, its structural motifs are found in numerous patented compounds, particularly kinase inhibitors. For instance, related structures like 5-bromo-2-methoxypyridin-3-amine are key intermediates in the synthesis of novel PI3K/mTOR dual inhibitors.[8]

Let's consider a representative synthetic application in the development of a hypothetical kinase inhibitor scaffold. Kinase inhibitors often feature a heterocyclic core (like pyridine) that

anchors the molecule in the ATP-binding pocket of the enzyme, with appended aromatic groups that provide specificity and potency.

Hypothetical Synthesis of a Kinase Inhibitor Scaffold

This example illustrates how **4-Bromo-3-methoxypyridine** can be sequentially functionalized to rapidly build molecular complexity.



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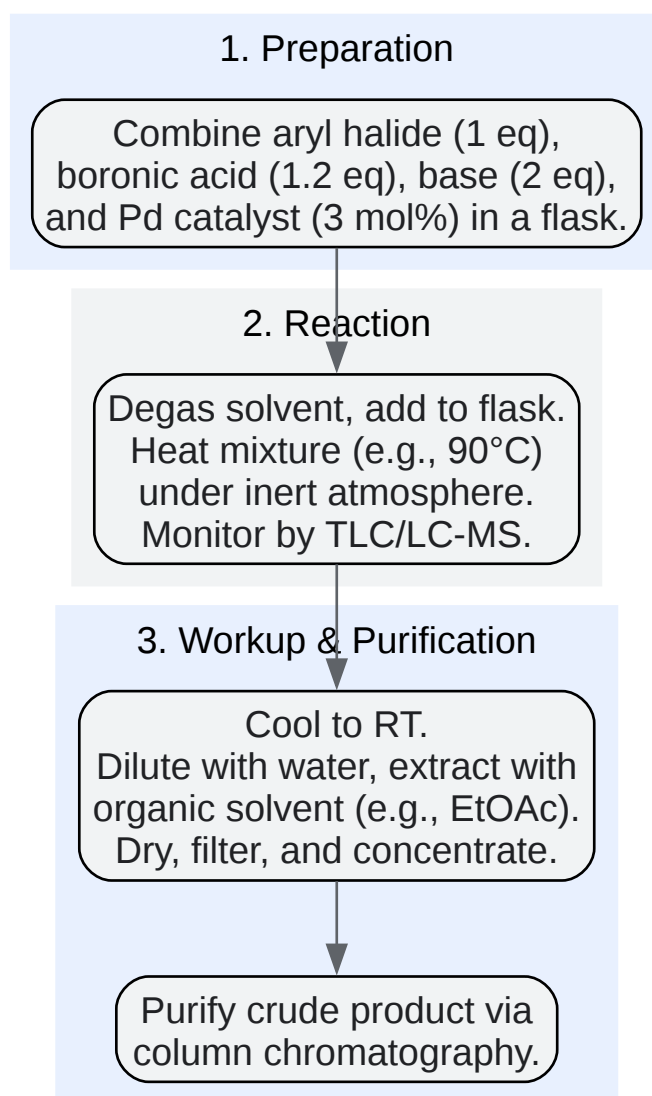
Caption: Synthetic pathway for a hypothetical kinase inhibitor scaffold.

In this pathway, the initial Suzuki coupling establishes a key biaryl linkage. The methoxy group, after serving its role in modulating the ring electronics, can be cleaved to reveal a hydroxyl group. This phenol is a valuable handle for introducing further diversity, for example, by forming ethers or esters to probe interactions with the solvent-exposed region of a target protein.

Experimental Protocols

The following protocols are generalized procedures. Researchers must optimize conditions for specific substrates and conduct appropriate safety assessments. All reactions involving palladium catalysts should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling



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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.[3]

Methodology:

- **Reaction Setup:** To a dry Schlenk flask, add **4-Bromo-3-methoxypyridine** (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a base such as potassium carbonate (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
- **Inert Atmosphere:** Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

- Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.
- Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Methodology:

- Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk flask.
- Reagent Addition: Add the **4-Bromo-3-methoxypyridine** (1.0 equiv.) and anhydrous, degassed solvent (e.g., Toluene). Stir for several minutes until a homogeneous catalyst solution forms. Finally, add the amine (1.2 equiv.).
- Reaction: Seal the flask and heat the mixture (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
- Workup: After the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).^[6]
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Conclusion and Future Outlook

4-Bromo-3-methoxypyridine is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for the synthesis of complex nitrogen-containing heterocyclic compounds. The ability to selectively introduce a wide variety of substituents at the 4-position makes it an ideal starting point for generating compound libraries for hit-to-lead and lead optimization campaigns. As drug discovery continues to demand novel scaffolds with precise three-dimensional arrangements, the strategic application of intermediates like **4-Bromo-3-methoxypyridine** will remain a critical component of the synthetic chemist's strategy for creating the next generation of therapeutics.

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